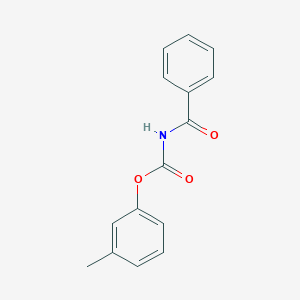

(3-methylphenyl) N-benzoylcarbamate

Description

Properties

IUPAC Name |

(3-methylphenyl) N-benzoylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-11-6-5-9-13(10-11)19-15(18)16-14(17)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIAJLSSFFXTSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl) N-benzoylcarbamate typically involves the reaction of 3-methylphenyl isocyanate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:

3-methylphenyl isocyanate+benzoyl chloride→(3-methylphenyl) N-benzoylcarbamate

Industrial Production Methods

In an industrial setting, the production of (3-methylphenyl) N-benzoylcarbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl) N-benzoylcarbamate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, the carbamate group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Acyl chlorides, bases like pyridine or triethylamine.

Major Products Formed

Hydrolysis: 3-methylphenylamine and benzoic acid.

Oxidation: 3-carboxyphenyl N-benzoylcarbamate.

Substitution: Various N-acyl derivatives depending on the acyl chloride used.

Scientific Research Applications

(3-methylphenyl) N-benzoylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its carbamate structure.

Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds upon hydrolysis.

Industry: Utilized in the production of polymers and other materials where carbamate functionalities are desired.

Mechanism of Action

The mechanism of action of (3-methylphenyl) N-benzoylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This is particularly relevant in the context of enzyme inhibitors used in medicine.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated properties based on structural analogs; †Estimated via comparative analysis.

Key Observations :

Reactivity and Stability

- Nucleophilic Substitution: Carbamates with electron-withdrawing groups (e.g., bromo in 2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate) show enhanced stability but reduced reactivity toward nucleophiles.

- Hydrolysis Sensitivity : The 3-methylphenyl group may sterically protect the carbamate linkage from hydrolysis compared to smaller substituents (e.g., methyl or hydroxyl groups).

Q & A

Basic: What are the established synthetic routes for (3-methylphenyl) N-benzoylcarbamate, and what reaction conditions are critical for high yields?

Answer:

The synthesis typically involves a carbamate linkage formation between 3-methylphenylamine and benzoyl chloride derivatives. Key steps include:

- Coupling Reaction : Reacting 3-methylphenyl isocyanate with benzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere to prevent hydrolysis .

- Temperature Control : Maintaining low temperatures (0–5°C) during reagent mixing to minimize side reactions, followed by gradual warming to room temperature .

- Solvent Selection : Use of aprotic solvents (e.g., THF, DCM) to stabilize intermediates. Evidence from analogous carbamate syntheses shows yields >75% under optimized conditions .

Basic: Which analytical techniques are most effective for characterizing (3-methylphenyl) N-benzoylcarbamate?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155–160 ppm) and substituent positions on the phenyl rings .

- X-ray Diffraction (XRD) : Monoclinic crystal structures (space group P21/c) with lattice parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) provide definitive stereochemical validation, as seen in related carbamates .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Basic: How is (3-methylphenyl) N-benzoylcarbamate screened for preliminary biological activity?

Answer:

- Enzyme Inhibition Assays : Incubate with target enzymes (e.g., acetylcholinesterase) and measure activity via spectrophotometric methods (e.g., Ellman’s assay). IC₅₀ values are calculated using dose-response curves .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with comparisons to control compounds like doxorubicin .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?

Answer:

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Methodological solutions include:

- Kinetic Analysis : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots .

- Molecular Docking : Use software like AutoDock Vina to model binding interactions, identifying key residues (e.g., catalytic triads in serine hydrolases) .

- Standardized Protocols : Replicate experiments under harmonized conditions (e.g., 37°C, Tris-HCl buffer) to reduce variability .

Advanced: What strategies optimize reaction yields when scaling up synthesis?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate carbamate formation, as seen in analogous reactions (yield increase from 70% to 88%) .

- Flow Chemistry : Continuous flow systems improve mixing and thermal control, reducing side products .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Advanced: How can stability issues in (3-methylphenyl) N-benzoylcarbamate during biological assays be mitigated?

Answer:

- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis. Reconstitute in DMSO immediately before assays .

- Buffer Optimization : Use phosphate buffers (pH 7.4) instead of carbonate-based systems to minimize degradation .

- Degradation Profiling : Conduct HPLC-MS stability studies under physiological conditions (37°C, 72 hours) to identify breakdown products .

Advanced: How should researchers address spectral data discrepancies in structural elucidation?

Answer:

- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals, particularly for aromatic protons in the 3-methylphenyl group .

- Crystallographic Validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) to confirm bond lengths and angles .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbonyl carbons and eliminate ambiguity .

Advanced: What comparative approaches evaluate the bioactivity of (3-methylphenyl) N-benzoylcarbamate against structural analogs?

Answer:

- SAR Studies : Modify substituents (e.g., electron-withdrawing groups on the benzoyl ring) and measure changes in IC₅₀ values .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen-bond acceptors) using software like Schrödinger Phase .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to benchmark activity against known carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.